molecular formula C6H12N2O B3225367 1-Methyl-3-(methylamino)pyrrolidin-2-one CAS No. 1248282-93-0

1-Methyl-3-(methylamino)pyrrolidin-2-one

Cat. No. B3225367
CAS RN: 1248282-93-0
M. Wt: 128.17 g/mol
InChI Key: SJGKIXYZIBZILH-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylamino)pyrrolidin-2-one is an organic compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 . The compound appears as a liquid .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H12N2O/c1-7-5-3-4-8(2)6(5)9/h5,7H,3-4H2,1-2H3 . The InChI key is SJGKIXYZIBZILH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 °C .

Scientific Research Applications

Synthesis in Antibiotics

1-Methyl-3-(methylamino)pyrrolidin-2-one is crucial in the synthesis of certain antibiotics. For example, its derivative (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate in creating PF-00951966, a fluoroquinolone antibiotic effective against community-acquired respiratory tract infections, including multidrug-resistant organisms (Lall et al., 2012).

NMR Studies and Tautomerism

2-Aminopyrrolin-5-one, a related compound, exhibits distinct tautomerism, which is crucial for understanding its chemical behavior and applications. Such knowledge is valuable for designing and interpreting reactions involving these compounds, which may be applied in various scientific and industrial contexts (Spiessens & Anteunis, 2010).

Synthesis of Anticancer Compounds

A derivative of this compound has been used in the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, which demonstrated significant anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Pyrrolidines Chemistry

Pyrrolidines, including compounds derived from this compound, are significant in both medicine and industry, such as in dyes or agrochemical substances. Their synthesis and study are therefore crucial for advancing scientific knowledge and application (Żmigrodzka et al., 2022).

Enantioselective Synthesis

Enantioselective synthesis using chiral catalysts, where derivatives of this compound are involved, is a critical area of research. This synthesis is important in creating compounds with specific chiral properties, which can have significant implications in pharmaceutical research (Yang et al., 2009).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-methyl-3-(methylamino)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-5-3-4-8(2)6(5)9/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGKIXYZIBZILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248282-93-0
Record name 1-methyl-3-(methylamino)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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